ethyl 2-[3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate
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Description
Ethyl 2-[3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate is a useful research compound. Its molecular formula is C19H19ClN6O4 and its molecular weight is 430.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that 1,2,4-triazine derivatives, which this compound is a part of, have a broad spectrum of biological activities . They have been found to exhibit antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities, among others . Some 1,2,4-triazine derivatives have been reported as potent inhibitors targeting CYP1A1 activity .
Mode of Action
The mode of action of 1,2,4-triazine derivatives is often related to their ability to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by 1,2,4-triazine derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the broad spectrum of biological activities exhibited by 1,2,4-triazine derivatives, it can be inferred that the compound could have various effects at the molecular and cellular levels .
Properties
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O4/c1-4-30-14(27)10-26-18-21-16-15(17(28)24(3)19(29)23(16)2)25(18)9-13(22-26)11-5-7-12(20)8-6-11/h5-8H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXVOBQMZKPFOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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